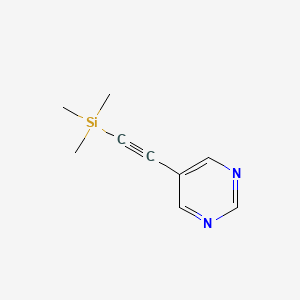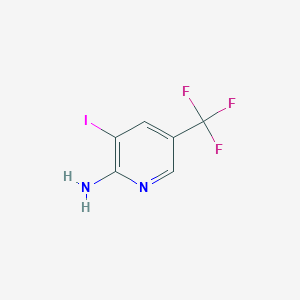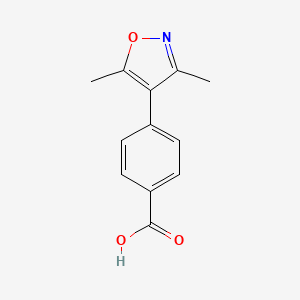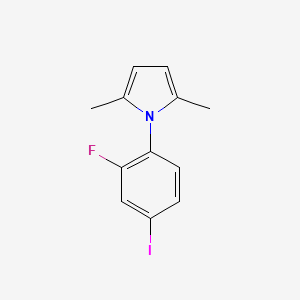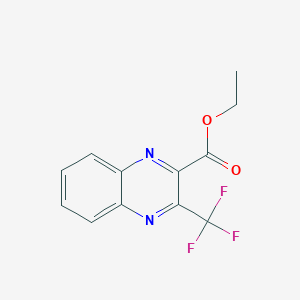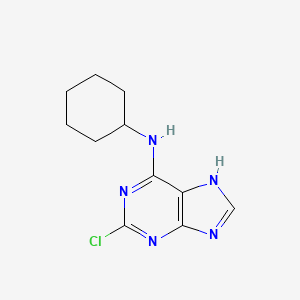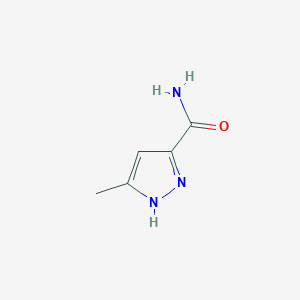
5-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
5-Methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is an important organic synthesis intermediate . It has also been identified as a CB 1 cannabinoid receptor antagonist .
Synthesis Analysis
The synthesis of pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel pyrazole carboxamides were synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrazole-3-carboxamide is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
The pyrazole scaffold has been explored extensively for its antiproliferative potential. Researchers have synthesized novel N-methyl-substituted pyrazole carboxamide derivatives, including those based on 5-methyl-1H-pyrazole-3-carboxamide. These compounds were evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system. Notably, compound 16 demonstrated the highest activity among the synthesized molecules, making it a potential lead for developing novel anticancer agents .
Anti-HIV-1 Activity
While not directly related to 5-methyl-1H-pyrazole-3-carboxamide, it’s worth noting that indole derivatives (which share some structural similarities with pyrazoles) have been investigated for their anti-HIV-1 properties. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their potential as anti-HIV-1 agents .
Eco-Friendly Synthesis Using Amberlyst-70
In recent advances, the synthesis of pyrazole derivatives has benefited from eco-friendly approaches. For instance, a protocol utilizing resinous, nontoxic, and cost-effective Amberlyst-70 as a heterogeneous catalyst has been developed. This method offers a simple reaction workup, making it environmentally favorable .
Functionalization of Pyrazole Derivatives
General and practical methods have led to significant advancements in the synthesis and functionalization of pyrazole derivatives. Transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes have all contributed to expanding the scope of pyrazole-based compounds .
Chemical Biology and Beyond
Researchers continue to explore pyrazole derivatives for their biological activity, including interactions with enzymes, receptors, and cellular pathways. These compounds serve as valuable tools in chemical biology studies.
Mécanisme D'action
Target of Action
5-Methyl-1H-Pyrazole-3-Carboxamide, also known as 3-Methyl-1H-Pyrazole-5-Carboxamide, is a compound that has been studied for its potential antiproliferative properties It’s worth noting that pyrazole derivatives have been found to inhibit tyrosine-protein kinase btk (bruton tyrosine kinase), which plays a crucial role in b cell development .
Mode of Action
It’s known that pyrazole derivatives can irreversibly bind and inhibit their target proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine-protein kinase btk by pyrazole derivatives can affect b cell receptor signaling pathway, which plays a critical role in the survival and proliferation of b cells .
Result of Action
It’s known that pyrazole derivatives have shown antiproliferative activities against certain cancer cell lines . For instance, a study found that a certain N-methyl-substituted pyrazole carboxamide derivative showed significant antiproliferative activity against the human cervical cancer cell line (HeLa) .
Orientations Futures
Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, they could be considered as a precursor structure for further design of pesticides and other bioactive compounds .
Propriétés
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWQCNJAZPEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297805 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4027-56-9 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-methyl-1H-pyrazole-3-carboxamide a molecule of interest in antimicrobial research?
A1: Both pyrazole and sulfonamide groups are recognized pharmacophores with known antimicrobial activities. 5-methyl-1H-pyrazole-3-carboxamide, possessing a pyrazole core, offers a versatile scaffold for incorporating various substituents and exploring their impact on biological activity. This is particularly interesting for developing new antibiotics, as researchers can modify the 5-methyl-1H-pyrazole-3-carboxamide structure to potentially overcome existing bacterial resistance mechanisms.
Q2: Can you provide an example from the research papers of how modifying the 5-methyl-1H-pyrazole-3-carboxamide structure affects its antimicrobial activity?
A2: Absolutely. In a study published by [], researchers synthesized a series of 5-methyl-1H-pyrazole-3-carboxamide derivatives substituted with various sulfonamide groups at the 1-position. They found that compounds with halogenated benzene rings in the sulfonamide moiety, particularly 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17), exhibited potent antibacterial activity against B. subtilis with a MIC of 1 µg/mL. This activity was superior to the reference drug chloramphenicol. This finding suggests that incorporating specific halogenated aromatic rings into the sulfonamide portion of 5-methyl-1H-pyrazole-3-carboxamide derivatives can significantly enhance their antibacterial properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




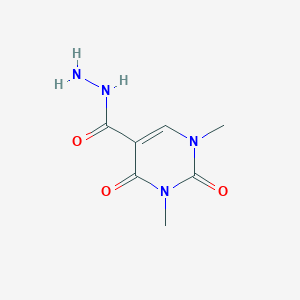

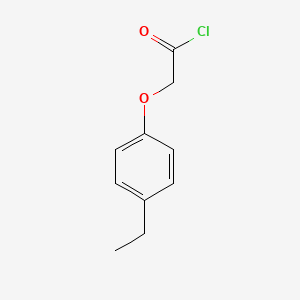
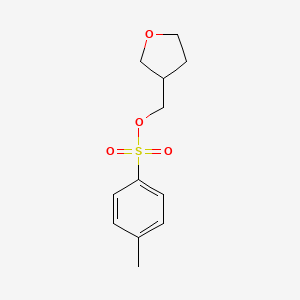
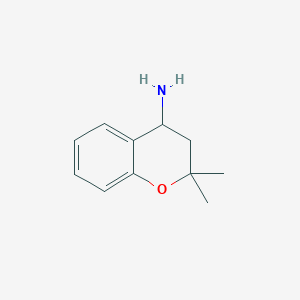
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
